5-Hydroxy-2-methylnicotinic acid
Description
5-Hydroxy-2-methylnicotinic acid (hypothetical structure: 2-methyl-5-hydroxy-3-pyridinecarboxylic acid) is a nicotinic acid derivative characterized by a pyridine ring substituted with a hydroxyl group at position 5, a methyl group at position 2, and a carboxylic acid group at position 3. Nicotinic acid derivatives are critical in pharmaceutical chemistry, serving as intermediates or active ingredients due to their bioactivity and structural versatility .
Properties
IUPAC Name |
5-hydroxy-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-6(7(10)11)2-5(9)3-8-4/h2-3,9H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCGIQHKJYKECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700238 | |
| Record name | 5-Hydroxy-2-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89937-79-1 | |
| Record name | 5-Hydroxy-2-methyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89937-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-2-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-methylnicotinic acid typically involves the hydroxylation of 2-methylnicotinic acid. One common method is the direct hydroxylation using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic oxidation of 2-methylnicotinic acid using metal catalysts such as palladium or platinum. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Hydroxy-2-methylnicotinic acid can undergo further oxidation to form quinolinic acid derivatives.
Reduction: The compound can be reduced to form 5-amino-2-methylnicotinic acid using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and metal catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Quinolinic acid derivatives.
Reduction: 5-Amino-2-methylnicotinic acid.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
Chemistry: 5-Hydroxy-2-methylnicotinic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and antioxidant agent. It is also explored for its potential in treating neurodegenerative diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methylnicotinic acid involves its interaction with various molecular targets, including enzymes and receptors. It is believed to exert its effects by modulating oxidative stress and inflammatory pathways. The hydroxyl group at the fifth position plays a crucial role in its biological activity by participating in hydrogen bonding and redox reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparison
The table below compares 5-Hydroxy-2-methylnicotinic acid with structurally related compounds, highlighting substituents, molecular formulas, molecular weights, and applications:
*Synonym: 5-Hydroxy-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid
Key Research Findings
Substituent Effects on Solubility and Crystallization
- Hydroxyl Groups : Hydroxynicotinic acids exhibit pH-dependent crystallization, affecting solubility. For example, 2-hydroxynicotinic acid forms polymorphs under varying pH conditions . This suggests that this compound may also display pH-sensitive behavior, influencing its formulation in drug delivery systems.
- Methoxy groups (e.g., in 5-Methoxy-2-methylnicotinic acid) offer greater metabolic stability compared to hydroxyl groups .
Halogenated Derivatives
- Chloro and Fluoro Substituents : Halogenation (e.g., in 5-Chloro-2-hydroxy-6-methylnicotinic acid and 5-(2-Fluorophenyl)-2-hydroxynicotinic acid) increases electronegativity, enhancing binding affinity to biological targets. These derivatives are prioritized in drug discovery for their bioactivity .
Aromatic and Heterocyclic Modifications
- Phenyl/Naphthyl Additions: Compounds like 5-(2-Fluorophenyl)-2-hydroxynicotinic acid and 2-(6-Methoxynaphthalen-2-yl)-isonicotinic acid (C₁₆H₁₁NO₂) demonstrate expanded π-systems, which can improve target specificity in kinase inhibitors or anticancer agents .
Biological Activity
5-Hydroxy-2-methylnicotinic acid (5-HMNA) is a derivative of nicotinic acid, distinguished by the presence of a hydroxyl group at the fifth position and a methyl group at the second position. This compound has garnered attention in scientific research due to its potential biological activities, which include anti-inflammatory, antioxidant, and neuroprotective effects. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-HMNA is C_7H_8N_2O_3, and its structure can be represented as follows:
- Chemical Structure :
This compound structure
The hydroxyl group at the fifth position is significant for its biological activity, as it participates in hydrogen bonding and redox reactions, influencing the compound's interaction with biological targets .
The biological activity of 5-HMNA is primarily attributed to its ability to modulate various biochemical pathways:
- Oxidative Stress Modulation : 5-HMNA acts as an antioxidant, reducing oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes, thereby exerting anti-inflammatory properties. This action could be beneficial in conditions characterized by chronic inflammation.
- Neuroprotective Properties : Research suggests that 5-HMNA may protect neuronal cells from damage due to oxidative stress, making it a candidate for neurodegenerative disease therapies .
Antioxidant Activity
5-HMNA has been shown to exhibit significant antioxidant properties. In vitro studies indicate that it effectively reduces reactive oxygen species (ROS) levels in cellular models. This property is essential for protecting cells from oxidative damage associated with various diseases.
Anti-inflammatory Activity
Studies have demonstrated that 5-HMNA can inhibit the expression of inflammatory mediators such as nitric oxide (NO) and prostaglandins. This inhibition suggests potential therapeutic roles in inflammatory diseases such as arthritis and cardiovascular disorders .
Neuroprotective Effects
Research indicates that 5-HMNA may protect against neurodegeneration by modulating signaling pathways involved in neuronal survival. It has been observed to reduce neuronal apoptosis in models of neurotoxicity, suggesting its potential use in treating conditions like Alzheimer's disease .
Case Studies
| Study | Findings |
|---|---|
| In vitro study on neuronal cells | 5-HMNA significantly reduced oxidative stress markers and improved cell viability under neurotoxic conditions . |
| Animal model of inflammation | Administration of 5-HMNA resulted in decreased levels of inflammatory cytokines and improved clinical scores in models of arthritis . |
| Antioxidant efficacy assessment | In a controlled setting, 5-HMNA demonstrated superior antioxidant activity compared to other nicotinic derivatives . |
Comparative Analysis
To understand the unique properties of 5-HMNA, it is useful to compare it with similar compounds:
| Compound | Structure | Key Biological Activity |
|---|---|---|
| 2-Methylnicotinic acid | Lacks hydroxyl group | Limited antioxidant properties |
| 5-Hydroxy-3-methylnicotinic acid | Hydroxyl group present but different methyl position | Similar but less effective than 5-HMNA |
| Nicotinic acid | Lacks both hydroxyl and methyl groups | Primarily involved in metabolic pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
